6-Bromo-5-fluoroindoline-2,3-dione

Catalog No.
S813011
CAS No.
1374208-41-9
M.F
C8H3BrFNO2
M. Wt
244.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-5-fluoroindoline-2,3-dione

CAS Number

1374208-41-9

Product Name

6-Bromo-5-fluoroindoline-2,3-dione

IUPAC Name

6-bromo-5-fluoro-1H-indole-2,3-dione

Molecular Formula

C8H3BrFNO2

Molecular Weight

244.02 g/mol

InChI

InChI=1S/C8H3BrFNO2/c9-4-2-6-3(1-5(4)10)7(12)8(13)11-6/h1-2H,(H,11,12,13)

InChI Key

ZWODPNMMHAURNN-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O

Canonical SMILES

C1=C2C(=CC(=C1F)Br)NC(=O)C2=O

6-Bromo-5-fluoroindoline-2,3-dione is a synthetic organic compound categorized as an indoline derivative. Its molecular formula is C8H3BrFNO2C_8H_3BrFNO_2 with a molecular weight of 244.02 g/mol. The compound features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indoline ring, contributing to its unique chemical properties and reactivity. The presence of these halogens enhances its biological activity and solubility, making it a valuable candidate in medicinal chemistry and organic synthesis applications .

The mechanism of action of BrF-ID remains unknown due to a lack of research on its biological properties.

Information regarding the safety hazards associated with BrF-ID, including its toxicity, flammability, and reactivity, is not available in scientific databases. Due to the presence of bromine, it's advisable to handle this compound with caution, assuming potential halogen-like reactivity, until more information becomes available [].

6-Bromo-5-fluoroindoline-2,3-dione exhibits significant biological activity, particularly as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial strains, which is attributed to its ability to interfere with microbial metabolic processes. Moreover, it has been investigated for its potential anticancer properties, showing promise in inhibiting the growth of certain cancer cell lines . The compound's interaction with biological targets suggests it may serve as a lead compound for drug development.

The synthesis of 6-Bromo-5-fluoroindoline-2,3-dione typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available indoline derivatives.
  • Halogenation: Bromination and fluorination can be achieved using reagents such as bromine and fluorine sources under controlled conditions.
  • Oxidation: Subsequent oxidation steps may involve using oxidizing agents to convert indoline into the desired dione structure.
  • Purification: The final product is purified through recrystallization or chromatography techniques to achieve high purity levels .

The applications of 6-Bromo-5-fluoroindoline-2,3-dione span various fields:

  • Medicinal Chemistry: Due to its biological activity, it is explored as a potential drug candidate for treating infections and cancer.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
  • Material Science: Its unique properties may be utilized in developing new materials with specific electronic or optical characteristics .

Research has focused on the interaction of 6-Bromo-5-fluoroindoline-2,3-dione with various biological targets. Molecular docking studies indicate that it may bind effectively to specific enzymes involved in microbial metabolism and cancer cell proliferation pathways. These interactions are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 6-Bromo-5-fluoroindoline-2,3-dione. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
5-Fluoroindoline-2,3-dioneFluorine at position 5Antimicrobial activity
6-Chloroindoline-2,3-dioneChlorine at position 6Anticancer properties
7-Bromo-5-fluoroindoline-2,3-dioneBromine at position 7Potentially similar activity
IndirubinRelated indole structureAnticancer and anti-inflammatory effects

Uniqueness: The distinct positioning of bromine and fluorine atoms in 6-Bromo-5-fluoroindoline-2,3-dione contributes to its unique reactivity profile and biological activity compared to other similar compounds. This specificity enhances its potential as a targeted therapeutic agent .

XLogP3

1.6

Dates

Last modified: 08-16-2023

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